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Due to the absence of extensive scientific literature on this compound, it is likely a relatively new molecule in the research field. This means research on its potential applications might still be underway or unpublished.
Several chemical suppliers offer 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide, often categorized as a research chemical [, , ]. This suggests its availability for scientific investigation.
1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide is a quaternary ammonium compound characterized by its unique structure and properties. Its molecular formula is C24H27BrNP, and it has a molecular weight of approximately 440.37 g/mol. The compound features a pyrrolidinium ring, which is substituted with a diphenylphosphino group and a methyl group, contributing to its distinct chemical behavior and potential applications in various fields, including organic synthesis and biological research .
MDPB's primary function lies in its ability to form complexes with transition metals. The lone pair on the phosphorus atom in the MDP+ cation donates electrons to the metal, creating a Lewis acid-base adduct. This complex can then activate substrates or participate in reaction mechanisms, leading to catalysis of various organic transformations.
The reactivity of 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide can be attributed to the presence of the diphenylphosphino moiety, which can participate in various nucleophilic substitution reactions. This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Additionally, it may undergo dealkylation under certain conditions, leading to the formation of other phosphine derivatives .
The synthesis of 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide typically involves the reaction of 4-(diphenylphosphino)benzyl chloride with N-methylpyrrolidine in the presence of a suitable solvent. This method allows for the formation of the quaternary ammonium salt through nucleophilic substitution. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product .
This compound finds applications in various fields, including:
Its versatility makes it valuable in both academic research and industrial applications .
Several compounds share structural similarities with 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Methyl-1-[4-(phenyl)benzyl]pyrrolidinium Bromide | C20H24BrN | Lacks phosphine group; simpler structure |
| 1-Methyl-1-[4-(triphenylphosphine)benzyl]pyrrolidinium Bromide | C28H31BrN | Triphenyl group enhances steric bulk |
| N,N-Dimethyl-N-[4-(diphenylphosphino)benzyl]amine | C23H26NP | Non-quaternized version; different reactivity |
Uniqueness: The presence of both a diphenylphosphino group and a quaternary ammonium structure sets 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide apart from these similar compounds, potentially enhancing its reactivity and application scope in catalysis and biochemistry .
The compound was first reported in 2010 through collaborative work by Togo and colleagues at Chiba University, who sought to address persistent challenges in triphenylphosphine (Ph₃P) recycling during Mitsunobu reactions. Traditional Mitsunobu protocols generated stoichiometric quantities of triphenylphosphine oxide (Ph₃PO), requiring laborious purification steps. Togo’s team developed ion-supported phosphonium derivatives to immobilize the phosphine moiety, enabling facile separation through precipitation.
Key milestones include:
This innovation aligned with broader trends in green chemistry, as evidenced by parallel work on tetraarylphosphonium solubility-control groups.
As a quaternary phosphonium salt, the compound belongs to a class characterized by tetravalent phosphorus centers with four organic substituents. Its structural features distinguish it from related compounds:
| Feature | 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium bromide | Tetraphenylphosphonium bromide | Chiral binaphthyl phosphonium salts |
|---|---|---|---|
| Cation core | Pyrrolidinium | Simple aryl | Binaphthyl |
| Anion | Bromide | Bromide | Varied |
| Catalytic functionality | Ph₂P- group | None | Chiral centers |
| Solubility profile | Ether-insoluble | Water-soluble | Solvent-dependent |
The pyrrolidinium ring enhances steric bulk compared to simpler tetraalkylphosphonium salts, while the 4-(diphenylphosphino)benzyl group provides both electronic activation and precipitation control.
Three key applications demonstrate its synthetic utility:
1. Mitsunobu Reaction Optimization
In alcohol activation (e.g., converting N-(4’-fluorobenzylidene)-4-methylbenzenesulfonamide to ethers), the compound enables:
2. Phase-Transfer Catalysis
Though less common than ammonium analogs, phosphonium salts like this exhibit unique solvation properties. The compound’s large hydrophobic surface area facilitates:
3. Recyclable Reagent Systems
A closed-loop recovery process demonstrates sustainability:
This contrasts with traditional Ph₃P systems where oxide byproducts require column chromatography for removal.
The compound represents a strategic advancement in supported reagent technology, addressing two limitations of earlier systems:
Comparative Analysis of Ion-Supported Phosphines
| Parameter | IS-Ph₃P (This compound) | Polyethylene glycol (PEG)-Ph₃P | Silica-immobilized Ph₃P |
|---|---|---|---|
| Loading capacity | 1:1 P/reagent | 0.2-0.5 mmol/g | 0.1-0.3 mmol/g |
| Recyclability | 5 cycles | 3 cycles | 2 cycles |
| Reaction scale | Gram to kilogram | Milligram to gram | Milligram |
| Byproduct removal | Filtration | Solvent extraction | Filtration |
Key advantages include:
Recent adaptations have expanded its utility to Swern oxidations and aza-Morita-Baylis-Hillman reactions through modified phosphine oxide recovery protocols.
The preparation of 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide follows well-established classical synthetic methodologies for phosphonium salt formation. The most fundamental approach involves the direct quaternization of phosphines with electrophiles [1] [2] [3].
The classical synthesis of phosphonium salts employs the nucleophilic substitution mechanism, specifically through SN2-type reactions between triphenylphosphine and alkyl halides [1] [4]. In this process, the phosphine acts as a nucleophile, attacking the electrophilic carbon center of the alkyl halide to form the phosphonium salt with displacement of the halide anion. For the specific synthesis of 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide, the reaction typically involves 4-(diphenylphosphino)benzyl bromide and N-methylpyrrolidine .
The reaction mechanism proceeds through a concerted displacement where the lone pair of electrons on the phosphorus atom attacks the alkyl halide carbon, forming a new carbon-phosphorus bond while simultaneously breaking the carbon-halogen bond [6] [2]. This process is typically carried out in non-polar solvents such as benzene or toluene under mild heating conditions [1] [6].
Traditional synthetic approaches require primary or secondary halides for optimal yields, as tertiary halides may lead to elimination reactions rather than substitution [1] [6]. The reaction conditions are generally mild, with temperatures ranging from room temperature to approximately 140°C, depending on the reactivity of the substrates [7] [4].
Recent advances in phosphonium salt synthesis have introduced innovative methodologies that overcome limitations of classical approaches. One significant development is the use of phosphine oxides as starting materials through trifluoromethanesulfonic anhydride activation [8] [9] [10].
The modern approach utilizing phosphine oxides represents a paradigm shift from traditional nucleophilic phosphorus chemistry. This methodology involves the activation of phosphine oxides with trifluoromethanesulfonic anhydride to generate electrophilic phosphorus intermediates, which subsequently undergo intramolecular cyclization to form phosphonium salts [8] [11]. This approach is particularly attractive as it enables access to π-expanded phosphonium salts with up to eight conjugated rings [8] [9].
Contemporary methodologies also encompass photocatalytic approaches for phosphonium salt formation. These methods utilize visible light photoredox catalysis to activate phosphines under mild conditions, enabling the formation of various phosphonium derivatives with high functional group tolerance [14] [15].
The development of one-pot synthetic procedures has significantly streamlined phosphonium salt preparation. These methods allow for the direct synthesis of N-protected aminoalkylphosphonium salts through three-component coupling reactions of aldehydes, amides or carbamates, and triarylphosphonium salts [16].
Industrial preparation of phosphonium salts requires careful consideration of safety, efficiency, and environmental impact. Scale-up processes must address challenges including heat management, solvent recovery, and waste minimization [17] [18].
For the industrial synthesis of 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide, continuous flow processes offer advantages over batch methods. These systems provide better temperature control, improved mixing efficiency, and enhanced safety profiles for large-scale operations [17].
Solvent selection becomes critical at industrial scale, with preference given to environmentally benign solvents that can be readily recovered and recycled. The use of N,N-dimethylformamide, N,N-dimethylacetamide, and related polar aprotic solvents in the presence of alkali metal salts has proven effective for large-scale phosphonium salt synthesis [4] [3].
Process optimization for industrial scale involves minimizing side reactions and maximizing atom economy. The development of catalyst-free methodologies reduces purification requirements and improves overall process efficiency [16] [19].
Quality control at industrial scale requires robust analytical methods for monitoring reaction progress and product purity. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy serve as primary analytical tools for process control [20] [21].
Chromatographic purification of phosphonium salts presents unique challenges due to their ionic nature and tendency to interact strongly with stationary phases. High-performance liquid chromatography represents the primary analytical and preparative technique for phosphonium salt purification [20] [22].
For 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide, reverse-phase chromatography using C8 or C18 columns with appropriate mobile phase additives provides effective separation [23]. The ionic nature of phosphonium salts requires careful selection of mobile phase modifiers to achieve optimal peak shape and resolution.
Ion-pair chromatography has emerged as a particularly effective technique for phosphonium salt purification. This method utilizes ionic additives in the mobile phase to form neutral ion pairs with the phosphonium cations, enabling separation on reverse-phase columns [24] [20].
Column selection for phosphonium salt chromatography requires consideration of the compound's hydrophobic-hydrophilic balance. C4 columns may provide better separation for highly lipophilic phosphonium salts, while C8 columns offer intermediate retention suitable for moderately polar compounds [23].
Solid-phase extraction techniques using cation exchange resins provide an alternative approach for phosphonium salt purification. Strong cation exchange resins can effectively retain phosphonium cations while allowing neutral impurities to pass through [20] [22].
Recrystallization remains a fundamental purification technique for phosphonium salts, particularly for removing ionic impurities and achieving high purity standards. The choice of solvent system is critical for successful recrystallization [25] [20].
For 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide, suitable recrystallization solvents include acetonitrile, ethanol, and mixed solvent systems such as dichloromethane-diethyl ether [17] [20]. The compound's solubility characteristics must be carefully evaluated to select optimal conditions.
Precipitation methods offer rapid purification for phosphonium salts, particularly when converting between different anion forms. The addition of non-polar solvents such as diethyl ether to polar solutions of phosphonium salts typically results in precipitation of the desired product [25] [20].
Temperature control during recrystallization is essential for obtaining high-quality crystals. Slow cooling from elevated temperatures generally produces larger, purer crystals compared to rapid precipitation [20] [26].
Anion exchange protocols enable purification while simultaneously converting halide salts to more desirable anion forms such as tetrafluoroborate or hexafluorophosphate. These conversions often improve stability and handling characteristics [17] [27].
Analytical purity determination for phosphonium salts requires multiple complementary techniques to ensure comprehensive characterization. High-performance liquid chromatography with internal standards provides quantitative purity assessment [20] [21].
Nuclear magnetic resonance spectroscopy serves as the primary structural confirmation technique, with ³¹P NMR providing particularly valuable information about phosphorus environment and potential impurities [28] [29]. ¹H NMR integration ratios enable quantitative assessment of organic impurities.
Elemental analysis provides confirmation of molecular composition and can detect inorganic impurities. For 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide with molecular formula C₂₄H₂₇BrNP, elemental analysis should show carbon, hydrogen, nitrogen, and phosphorus percentages consistent with the theoretical values [28] [30].
Ion chromatography techniques enable specific detection and quantification of anionic impurities in phosphonium salt preparations. This method is particularly valuable for detecting halide contamination in samples that have undergone anion exchange [24].
Thermal analysis methods including differential scanning calorimetry and thermogravimetric analysis provide information about thermal stability and can detect volatile impurities or decomposition products [31] [32] [33].
Mass spectrometry confirms molecular weight and fragmentation patterns, enabling identification of structural impurities and degradation products [30] [34].
Structural modifications of phosphonium salts can significantly alter their physical and chemical properties, enabling optimization for specific applications. For 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide, modifications to the pyrrolidinium ring system or the diphenylphosphino moiety can tune properties such as solubility, thermal stability, and catalytic activity [31] [35].
Alkyl chain length modifications on the pyrrolidinium nitrogen substantially affect the compound's hydrophobic-hydrophilic balance. Extended alkyl chains increase lipophilicity and can improve compatibility with non-polar solvents, while shorter chains maintain water solubility [36] [37] [38].
Introduction of functional groups such as hydroxyl, alkoxy, or halogen substituents enables fine-tuning of electronic properties and intermolecular interactions [34]. These modifications can enhance specific binding interactions or improve membrane permeability for biological applications.
Fluorinated modifications represent a specialized class of structural variants that dramatically alter solubility characteristics and thermal stability. Highly fluorinated phosphonium salts exhibit unique properties including improved chemical inertness and enhanced thermal decomposition temperatures [27] [39] [33].
Sterically hindered derivatives incorporating bulky substituents such as tert-butyl groups demonstrate enhanced stability against nucleophilic attack and can serve as effective stabilizers for metal nanoparticles [37] [40] [38].
Anion exchange represents a versatile approach for modifying phosphonium salt properties without altering the cationic structure. Different anions can dramatically influence crystalline packing, thermal stability, and solution behavior [31] [41] [32].
Common anion exchange procedures involve treatment of halide salts with metal salts of the desired anion in aqueous solution. For example, conversion from bromide to tetrafluoroborate can be achieved by treatment with sodium tetrafluoroborate in water, resulting in precipitation of the new salt [17] [38].
The choice of anion significantly affects the material's physical properties. Larger, more polarizable anions such as bis(trifluoromethanesulfonyl)imide typically reduce melting points and increase ionic conductivity, while smaller anions like chloride generally increase thermal stability [31] [32].
Weakly coordinating anions such as hexafluorophosphate and tetrafluoroborate improve air and moisture stability compared to halide anions, making them preferred for applications requiring long-term storage [27] [42].
Anion effects on crystal packing can be dramatic, with different anions leading to entirely different solid-state structures. These changes affect mechanical properties, dissolution rates, and bioavailability for pharmaceutical applications [43] [41].
Systematic investigation of structure-property relationships enables rational design of phosphonium salts with tailored characteristics. For the diphenylphosphino benzyl pyrrolidinium system, key structural parameters include the nature of the phosphine substituents, the linking chain length, and the cyclic amine structure [35] [36].
Thermal stability correlates strongly with cation structure and anion basicity. Phosphonium salts with less basic anions and sterically hindered cations generally exhibit higher decomposition temperatures [31] [33]. For practical applications, thermal stability above 200°C is often required.
Solubility characteristics depend on the balance between hydrophilic and lipophilic components. Modifications that increase the hydrophobic surface area typically reduce water solubility while improving compatibility with organic solvents [36] [27].
Electronic properties of the phosphonium cation influence its coordination behavior with metals and catalytic activity. Electron-donating substituents on the phosphorus center enhance its nucleophilicity, while electron-withdrawing groups have the opposite effect [35].
Crystal packing arrangements are influenced by the size and shape of both cation and anion components. Symmetric cations tend to form more ordered crystal structures, while asymmetric derivatives may exhibit more complex packing patterns with potentially useful properties [43] [41] [37].
Biological activity, particularly for applications involving cellular uptake and mitochondrial targeting, shows strong dependence on lipophilicity and cation charge distribution. Optimal activity often requires a careful balance between membrane permeability and aqueous solubility [34].
The relationship between structure and catalytic activity in phosphonium-catalyzed reactions demonstrates that steric accessibility around the phosphorus center critically affects reaction rates and selectivity [35] [44]. Bulky substituents may hinder substrate approach but can also provide enhanced enantioselectivity in asymmetric transformations.